![molecular formula C11H8BCl2N3O2 B14046147 4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that features a unique structure combining a pyrimidine ring with a benzo[c][1,2]oxaborol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common method starts with the preparation of the 2,5-dichloropyrimidine derivative, which is then reacted with an appropriate aminobenzo[c][1,2]oxaborol intermediate under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学的研究の応用
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes or modulating signaling pathways .
類似化合物との比較
Similar Compounds
2,5-Dichloropyrimidine: A simpler derivative that shares the pyrimidine core but lacks the benzo[c][1,2]oxaborol ring.
Benzo[c][1,2]oxaborol Derivatives: Compounds with similar boron-containing structures but different substituents on the pyrimidine ring.
Uniqueness
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its combination of a dichloropyrimidine moiety with a benzo[c][1,2]oxaborol ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
特性
分子式 |
C11H8BCl2N3O2 |
|---|---|
分子量 |
295.9 g/mol |
IUPAC名 |
2,5-dichloro-N-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H8BCl2N3O2/c13-8-4-15-11(14)17-10(8)16-9-3-1-2-7-6(9)5-19-12(7)18/h1-4,18H,5H2,(H,15,16,17) |
InChIキー |
HJNSHRMJCGIZBD-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C(=CC=C2)NC3=NC(=NC=C3Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)


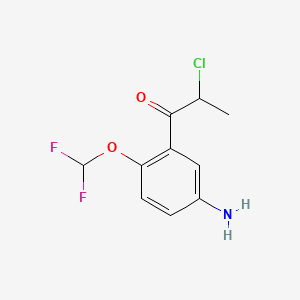
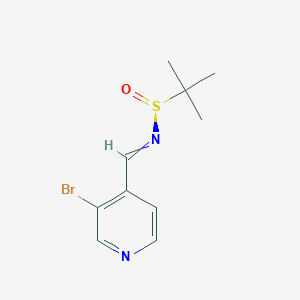
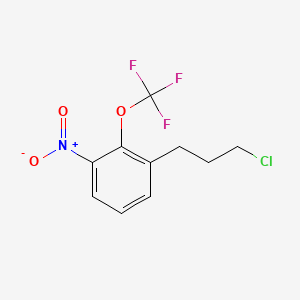
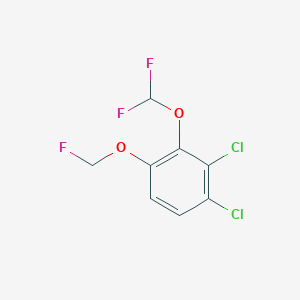
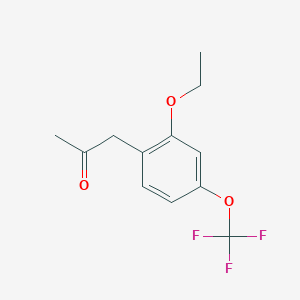
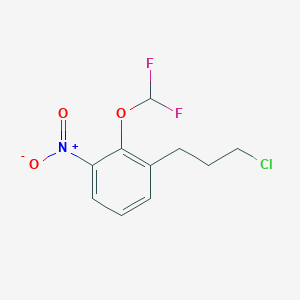
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
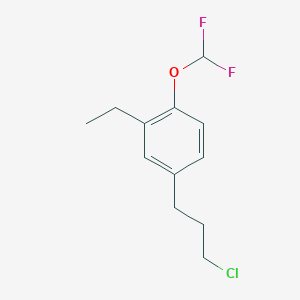
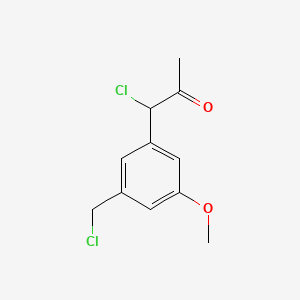
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
